molecular formula C9H6ClNO2 B1630091 4-Chloro-5-methylisatin CAS No. 53003-18-2

4-Chloro-5-methylisatin

Cat. No. B1630091
CAS RN: 53003-18-2
M. Wt: 195.6 g/mol
InChI Key: PSRLWIVLOPJPOL-UHFFFAOYSA-N
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Description

4-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Chloro-5-methylisatin can be achieved from Acetamide, N-(3-chloro-4-methylphenyl)-2-(hydroxyimino)- .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methylisatin is represented by the InChI key PSRLWIVLOPJPOL-UHFFFAOYSA-N . The structure is determined by various methods including single-crystal X-ray diffraction (SC-XRD) analysis .

Scientific Research Applications

Antiviral Agents

Isatin derivatives, including 4-Chloro-5-methylisatin , have shown promising results as broad-spectrum antiviral agents. They have been the subject of extensive research due to their potential to inhibit the replication of various viruses. The structure-activity relationships (SARs) of these compounds are crucial in understanding their mechanism of action and enhancing their efficacy .

Green Chemistry Synthesis

The synthesis of isatin-based compounds, such as 4-Chloro-5-methylisatin , can be achieved through green chemistry approaches. These methods emphasize the use of non-toxic solvents and catalyst-free reactions, reducing the environmental impact of chemical synthesis .

properties

IUPAC Name

4-chloro-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRLWIVLOPJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626468
Record name 4-Chloro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylisatin

CAS RN

53003-18-2
Record name 4-Chloro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared according to the procedure described in step B of Preparation 1.23, starting with 0.72 g of 4-chloro-5-methyl-3-methylthio-1,3-dihydro-2H-indol-2-one and 0.422 g of N-chlorosuccinimide in 72 ml of carbon tetrachloride, and then 58 ml of THF and 14 ml of water. The product obtained is chromatographed on silica gel, eluting with DCM and then with a gradient of a DCM/EtOAc mixture up to (90/10; v/v). 0.5 g of the expected product is obtained.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step Two
Name
Quantity
58 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
72 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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